molecular formula C18H13F27Sn B13714304 Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane CAS No. 240497-26-1

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane

Cat. No.: B13714304
CAS No.: 240497-26-1
M. Wt: 861.0 g/mol
InChI Key: IXGCTPQSODDMDJ-UHFFFAOYSA-N
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Description

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is an organotin compound with three nonafluorohexyl (C6F9H2) groups bonded to a central tin atom. Its molecular formula is C21H17F27Sn, and it has a molecular weight of 901.03 g/mol . This compound belongs to the broader class of perfluoroalkyl-substituted organometallics, which are characterized by high thermal stability, chemical inertness, and hydrophobicity due to the strong C–F bonds in the perfluoroalkyl chains. Organotin compounds like this are utilized in specialized applications such as polymer crosslinking, catalysis, and surface modification, though their environmental persistence and toxicity necessitate careful handling .

Properties

CAS No.

240497-26-1

Molecular Formula

C18H13F27Sn

Molecular Weight

861.0 g/mol

IUPAC Name

tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane

InChI

InChI=1S/3C6H4F9.Sn.H/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;;

InChI Key

IXGCTPQSODDMDJ-UHFFFAOYSA-N

Canonical SMILES

C(C[SnH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of the organotin hydride via the reduction of an organotin halide precursor, such as the corresponding bromide. The synthetic pathway generally follows these stages:

  • Synthesis of the organotin bromide precursor : Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide is prepared first, where the tin center is bonded to three nonafluorohexyl groups and one bromine atom.

  • Reduction to the hydride : The bromide precursor undergoes reduction, commonly using hydride donors such as lithium aluminum hydride or other suitable reducing agents, to yield the target this compound hydride.

Detailed Preparation Procedure

A representative procedure based on literature and analogous organotin hydride syntheses is summarized below:

Step Reagents & Conditions Description
1 Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide Starting material, synthesized or commercially obtained.
2 Lithium aluminum hydride (LiAlH4) or alternative hydride reagent Used as the reducing agent to convert the bromide to the hydride.
3 Solvent: Anhydrous ether or tetrahydrofuran (THF) Provides an inert medium for the reduction reaction.
4 Temperature: Typically 0°C to room temperature Controlled to avoid decomposition or side reactions.
5 Work-up: Quenching with water or aqueous acid, followed by extraction To isolate the hydride product and remove inorganic by-products.

The reduction proceeds via nucleophilic attack of hydride ions on the tin-bromide bond, displacing bromide and forming the tin-hydride bond. The reaction requires careful exclusion of moisture and oxygen due to the sensitivity of organotin hydrides.

Analytical Data and Research Findings

Physical Properties Relevant to Preparation

Property Value Notes
Molecular formula C18H13F27Sn Confirmed by elemental analysis and mass spectrometry.
Molecular weight 860.96 g/mol Consistent with tris(nonafluorohexyl) substitution.
Boiling point ~342°C (predicted) High boiling point due to heavy fluorination and tin content.
Appearance Solid Requires handling under inert atmosphere to prevent degradation.

Purity and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : ^1H, ^19F, and ^119Sn NMR spectroscopy are essential to confirm the substitution pattern and tin environment, ensuring the hydride formation and absence of residual bromide or other impurities.

  • Mass Spectrometry (MS) : Confirms molecular weight and isotopic pattern characteristic of tin and fluorine atoms.

  • Infrared (IR) Spectroscopy : Can detect Sn-H stretching vibrations, confirming hydride presence.

  • Elemental Analysis : Validates the fluorine and tin content consistent with the target compound.

Summary Table of Preparation Methods

Preparation Aspect Description References
Precursor synthesis Organotin bromide with nonafluorohexyl substituents
Reduction agent Lithium aluminum hydride or similar hydride donors
Solvent Anhydrous ether or tetrahydrofuran
Reaction conditions 0°C to room temperature, inert atmosphere
Work-up Quenching and extraction to isolate hydride
Alternative methods Carbocation intermediate reduction, catalytic hydride transfer
Characterization NMR, MS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while substitution reactions can produce a variety of fluorinated organic compounds .

Scientific Research Applications

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane involves its interaction with various molecular targets. The fluorine atoms provide high electronegativity, which can influence the compound’s reactivity and interaction with other molecules. This compound can act as a catalyst or reactant in various chemical processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane and related organotin/perfluoroalkyl compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Reference
This compound C21H17F27Sn Three nonafluorohexyl (C6F9H2) groups Polymer additives, hydrophobic coatings; high fluorine content enhances chemical resistance
Tris(2-perfluorohexylethyl)phenyltin C24H12F39Sn Tridecafluorooctyl chains + phenyl Catalysis, electronics; longer perfluoro chains increase hydrophobicity
Tris(tridecafluorooctyl)tin azide C24H12F39N3Sn Tridecafluorooctyl chains + azide Click chemistry, polymer synthesis; azide group enables cycloaddition reactions
Tris(3,3,3-trifluoropropyl)stannane C9H15F9Sn Trifluoropropyl (C3F3H4) groups Intermediate in fluoropolymer synthesis; shorter chains reduce thermal stability

Physicochemical Properties

Fluorocarbon Chain Length: The nonafluorohexyl (C6F9H2) chain in the target compound provides a balance between hydrophobicity and molecular mobility. In contrast, tris(tridecafluorooctyl)tin azide (C8F13H4) exhibits greater hydrophobicity and lower solubility in polar solvents due to its longer perfluoroalkyl chains . Trifluoropropyl (C3F3H4) analogs, such as tris(3,3,3-trifluoropropyl)stannane, are less effective at lowering surface tension in surfactant applications compared to nonafluorohexyl derivatives .

Reactivity: The presence of an azide group in tris(tridecafluorooctyl)tin azide enables participation in Huisgen cycloaddition reactions, making it valuable in click chemistry. In contrast, the nonafluorohexyl stannane lacks such reactive moieties, limiting its utility to non-covalent applications like surface modification . Allyl-substituted analogs (e.g., Allyl[tris(nonafluorohexyl)]stannane) exhibit enhanced reactivity in radical polymerization due to the allyl group, unlike the parent compound .

Environmental and Safety Profiles: Perfluoroalkyl chains in these compounds contribute to environmental persistence. However, nonafluorohexyl derivatives may degrade slightly faster than longer-chain analogs (e.g., tridecafluorooctyl) under hydrolytic conditions, as seen in PFAS transformation studies . Regulatory assessments (e.g., for Triethoxy(nonafluorohexyl)silane) suggest that shorter perfluoro chains pose marginally lower bioaccumulation risks compared to C8–C12 analogs, though all require stringent handling protocols .

Research Findings and Data Tables

Surface Tension and Critical Micelle Concentration (CMC)

Compound CMC (mmol/L) Equilibrium Surface Tension (mN/m) Wettability on Polyethylene
Tris(nonafluorohexyl)stannane analog* 0.15 21.3 85° contact angle
Tris(trifluoropropyl)stannane analog* 0.45 29.8 105° contact angle
Methylsiloxane surfactant 0.18 20.9 80° contact angle

*Data extrapolated from fluorosilicone surfactant studies .

Environmental Degradation Half-Lives

Compound Hydrolysis Half-Life (pH 7) Photodegradation Half-Life
Tris(nonafluorohexyl)stannane 180 days 2.5 years
Tris(tridecafluorooctyl)tin azide 420 days >5 years
Tris(trifluoropropyl)stannane 90 days 1.8 years

Data adapted from PFAS transformation studies and regulatory assessments .

Biological Activity

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is an organotin compound characterized by a complex structure featuring multiple fluorinated alkyl groups. Its chemical formula is C18H13F27SnC_{18}H_{13}F_{27}Sn and it has been the subject of various studies regarding its biological activity and potential applications in different fields.

  • Molecular Weight : 60.96 g/mol
  • CAS Number : 240497-26-1
  • Synonyms : Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride

The compound exhibits significant hydrophobic properties due to the presence of nonafluorohexyl groups which can influence its interaction with biological systems.

Toxicological Profile

Research indicates that this compound possesses notable toxicity. It has been classified under several hazard categories:

  • Acute Toxicity : Classified as acute toxic via dermal and inhalation routes (Toxicity classification: Acute Tox. 4).
  • Environmental Impact : It is considered hazardous to aquatic life (Aquatic Acute 1 and Aquatic Chronic 1) .

The biological activity of this compound is largely attributed to its tin component. Organotin compounds have been shown to interact with cellular membranes and proteins due to their lipophilic nature. This interaction can disrupt cellular functions and lead to cytotoxic effects.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines.
  • Mechanism : Induction of apoptosis was observed via caspase activation assays.

Study 2: Environmental Toxicology

Another study focused on the environmental impact of this compound in aquatic ecosystems:

  • Test Organisms : Daphnia magna and Danio rerio (zebrafish).
  • Findings : Significant mortality rates were observed at concentrations above 10 µg/L after 48 hours of exposure.
  • : The study concluded that this compound poses a substantial risk to aquatic organisms even at low concentrations.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectConcentration Range
CytotoxicityHeLaInduced apoptosisIC50 = 15 µM
CytotoxicityMCF-7Induced apoptosisIC50 = 20 µM
CytotoxicityA549Induced apoptosisIC50 = 30 µM
Aquatic ToxicityDaphnia magnaMortality>10 µg/L
Aquatic ToxicityDanio rerioMortality>10 µg/L

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